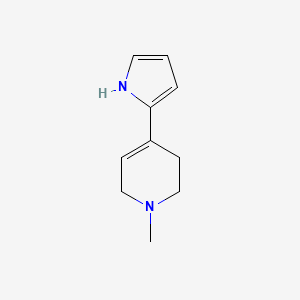
2-Formyl-4,5,6,7-tetrahydrobenzofuran-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Formyl-4,5,6,7-tetrahydrobenzofuran-3-carbonitrile is an organic compound with the molecular formula C10H9NO2. This compound is part of the benzofuran family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science .
Vorbereitungsmethoden
The synthesis of 2-Formyl-4,5,6,7-tetrahydrobenzofuran-3-carbonitrile can be achieved through a multi-step process. One common method involves the three-component condensation of 2-bromodimedone, aromatic aldehydes, and malononitrile. This reaction is typically carried out in ethanolic pyridine in the presence of catalytic amounts of piperidine. The mixture is heated at 75°C for 2–2.5 hours, resulting in the formation of functional derivatives of 2,3,4,5,6,7-hexahydro-1-benzofuran .
Analyse Chemischer Reaktionen
2-Formyl-4,5,6,7-tetrahydrobenzofuran-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the formyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the formyl and nitrile groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-Formyl-4,5,6,7-tetrahydrobenzofuran-3-carbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound’s derivatives have shown potential biological activities, including antibacterial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of materials with specific electronic properties
Wirkmechanismus
The mechanism of action of 2-Formyl-4,5,6,7-tetrahydrobenzofuran-3-carbonitrile involves its interaction with various molecular targets. The formyl and nitrile groups are reactive sites that can form covalent bonds with biological molecules, leading to alterations in their function. The exact pathways and targets depend on the specific application and the derivatives used .
Vergleich Mit ähnlichen Verbindungen
2-Formyl-4,5,6,7-tetrahydrobenzofuran-3-carbonitrile can be compared with other similar compounds such as:
2-Amino-4,5,6,7-tetrahydrobenzofuran-3-carbonitrile: This compound has an amino group instead of a formyl group, leading to different reactivity and applications.
2-Formyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile: The sulfur atom in the thiophene ring imparts different electronic properties and biological activities.
The uniqueness of this compound lies in its specific functional groups, which provide a versatile platform for chemical modifications and applications in various fields.
Eigenschaften
Molekularformel |
C10H9NO2 |
|---|---|
Molekulargewicht |
175.18 g/mol |
IUPAC-Name |
2-formyl-4,5,6,7-tetrahydro-1-benzofuran-3-carbonitrile |
InChI |
InChI=1S/C10H9NO2/c11-5-8-7-3-1-2-4-9(7)13-10(8)6-12/h6H,1-4H2 |
InChI-Schlüssel |
ZCYKSJJHWVCPLF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2=C(C1)C(=C(O2)C=O)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


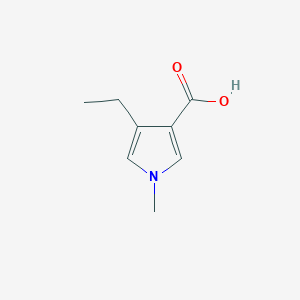
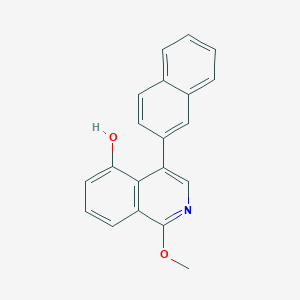
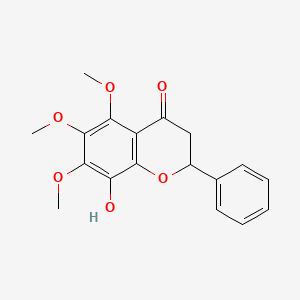

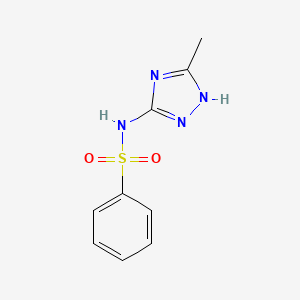
![5-[(E)-2-(2-chlorophenyl)ethenyl]-3-methyl-1,2-oxazol-4-amine](/img/structure/B12881620.png)
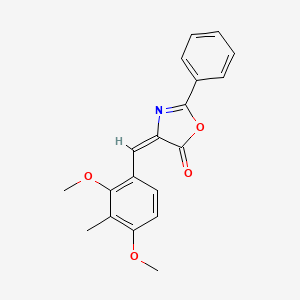
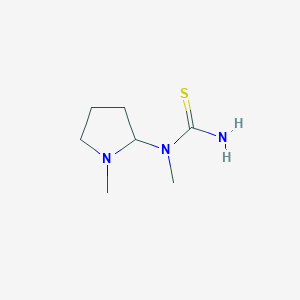

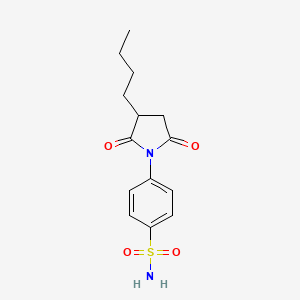
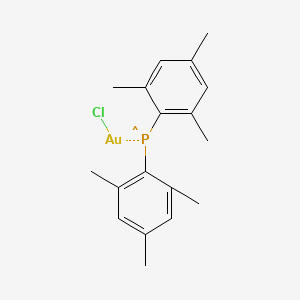

![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxybenzamide](/img/structure/B12881678.png)
